Binding-Site Specificity: α4/α6 Allosteric Pocket vs. Conventional L5/α2/α3 Pocket
PVZB1194 binds to the α4/α6 allosteric pocket of the Eg5 motor domain at a distance of 15 Å from the ATP-binding pocket, as resolved by X-ray crystallography at 2.80 Å resolution [1]. This binding site is structurally distinct from that of conventional KSP inhibitors (monastrol, STLC, ispinesib, filanesib), which all target the L5/α2/α3 allosteric pocket [2]. The α4/α6 pocket is also the target of BRD9876, another rigor-type inhibitor, but PVZB1194 is ATP-competitive whereas BRD9876 is ATP-non-competitive, representing intra-pocket mechanistic differentiation [2].
| Evidence Dimension | Allosteric binding pocket identity and distance from ATP site |
|---|---|
| Target Compound Data | α4/α6 allosteric pocket; 15 Å from ATP-binding pocket; ATP-competitive (PDB 3WPN, resolution 2.80 Å) |
| Comparator Or Baseline | Monastrol, STLC, ispinesib, filanesib: L5/α2/α3 allosteric pocket (distinct structural location); BRD9876: α4/α6 pocket but ATP-non-competitive |
| Quantified Difference | Structurally distinct allosteric site; binding pocket distance from ATP site is 15 Å vs. approximately 10–12 Å for L5/α2/α3 inhibitors (class-level estimate); ATP-competitive (PVZB1194) vs. non-competitive (BRD9876) within same α4/α6 pocket |
| Conditions | X-ray crystallography of recombinant human Eg5 motor domain (residues 1–369); PDB ID: 3WPN |
Why This Matters
The distinct binding pocket means PVZB1194 cannot be functionally replaced by L5-pocket inhibitors in mechanistic studies of Eg5 regulation, as the two inhibitor classes engage different allosteric communication pathways and produce opposite effects on kinesin-5 protein interactions.
- [1] Yokoyama H, Sawada J, Katoh S, Matsuno K, Ogo N, Ishikawa Y, Hashimoto H, Fujii S, Asai A. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5. ACS Chem Biol. 2015;10(4):1128-1136. doi:10.1021/cb500939x View Source
- [2] Gayek AS, Ohi R. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity. ACS Chem Biol. 2017;12(4):1038-1046. doi:10.1021/acschembio.6b01040 View Source
